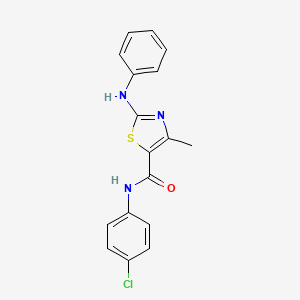
N-(4-chlorophenyl)-4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxamide typically involves the reaction of 4-chloroaniline with various reagents to form the thiazole ring. One common method includes the condensation of 4-chloroaniline with α-bromo-4-methylacetophenone, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often involve heating under reflux in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as solvent-free conditions and the use of environmentally benign reagents, are increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .
Scientific Research Applications
N-(4-chlorophenyl)-4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its anticancer activity may be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxamide
- N-(4-methoxyphenyl)-4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxamide
- N-(4-nitrophenyl)-4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxamide
Uniqueness
N-(4-chlorophenyl)-4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxamide is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity compared to other similar compounds. The chlorine atom can increase the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C17H14ClN3OS |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-anilino-N-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-15(16(22)20-14-9-7-12(18)8-10-14)23-17(19-11)21-13-5-3-2-4-6-13/h2-10H,1H3,(H,19,21)(H,20,22) |
InChI Key |
YTMWVCZMDZBLAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















